Cas no 103291-06-1 (3-(4-Fluoro-3-methoxyphenyl)pyridine)

3-(4-Fluoro-3-methoxyphenyl)pyridine is a fluorinated aromatic compound featuring a pyridine core substituted with a 4-fluoro-3-methoxyphenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine and methoxy substituents enhance reactivity and selectivity in cross-coupling reactions, while the pyridine moiety offers coordination potential for metal-catalyzed processes. Its stability under various reaction conditions and compatibility with diverse functionalization strategies make it a versatile building block for drug discovery and material science applications. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
3-(4-Fluoro-3-methoxyphenyl)pyridine structure
103291-06-1 structure
Product Name:3-(4-Fluoro-3-methoxyphenyl)pyridine
CAS No:103291-06-1
MF:C12H10FNO
MW:203.212306499481
CID:4960763
Update Time:2025-05-19

3-(4-Fluoro-3-methoxyphenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-methoxyphenyl)pyridine
    • 3-(4-Fluoro-3-methoxyphenyl)pyridine
    • Inchi: 1S/C12H10FNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3
    • InChI Key: PTRNBBZVAODLDB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OC)C1C=NC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • XLogP3: 2.5
  • Topological Polar Surface Area: 22.1

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Additional information on 3-(4-Fluoro-3-methoxyphenyl)pyridine

Comprehensive Overview of 3-(4-Fluoro-3-methoxyphenyl)pyridine (CAS No. 103291-06-1): Properties, Applications, and Industry Insights

3-(4-Fluoro-3-methoxyphenyl)pyridine, with the CAS number 103291-06-1, is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule combines a pyridine ring with a 4-fluoro-3-methoxyphenyl substituent, offering unique electronic and steric properties. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and CNS-targeting drugs.

In recent years, the demand for fluorinated pyridine derivatives like 3-(4-Fluoro-3-methoxyphenyl)pyridine has surged due to their enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs. Researchers are particularly interested in how the 4-fluoro and 3-methoxy substitutions influence the compound's binding affinity to biological targets. Computational chemistry studies suggest these groups participate in key hydrogen bonding and hydrophobic interactions with protein active sites.

The synthesis of CAS 103291-06-1 typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted phenylboronic acids and halopyridines. Recent advancements in flow chemistry have improved the yield and purity of this compound, addressing common challenges associated with traditional batch processes. Environmental considerations have also led to the development of greener synthetic routes using recyclable catalysts and solvent-free conditions.

From an analytical perspective, 3-(4-Fluoro-3-methoxyphenyl)pyridine is characterized by distinctive spectroscopic signatures. The 19F NMR spectrum shows a characteristic singlet around -115 ppm, while the proton NMR displays well-resolved aromatic patterns. Mass spectrometry typically reveals a molecular ion peak at m/z 203 [M+H]+, with fragmentation patterns that aid in structural confirmation. These analytical features are crucial for quality control in industrial production.

In material science applications, this compound has shown promise as a building block for organic semiconductors. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create an interesting push-pull electronic system that can be exploited in optoelectronic devices. Researchers are investigating its potential in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its thermal stability and film-forming properties are advantageous.

The pharmaceutical industry's interest in 3-(4-Fluoro-3-methoxyphenyl)pyridine stems from its structural similarity to several FDA-approved drugs. It serves as a key intermediate in the synthesis of potential therapeutics for neurological disorders, with particular relevance to dopamine and serotonin receptor modulators. Recent patent literature reveals its incorporation in novel drug candidates targeting Parkinson's disease and depression, reflecting the growing emphasis on CNS drug development.

From a regulatory standpoint, proper handling and storage of CAS 103291-06-1 are essential to maintain its stability. The compound should be protected from light and moisture, with recommended storage under inert atmosphere at temperatures below -20°C for long-term preservation. These precautions ensure the material retains its chemical integrity for research and manufacturing applications.

Market analysis indicates steady growth in the demand for fluorinated pyridine derivatives, with 3-(4-Fluoro-3-methoxyphenyl)pyridine representing an important niche product. The compound's price reflects its specialized synthesis requirements and high purity standards, typically ranging between $200-$500 per gram depending on quantity and supplier. Several contract research organizations now offer custom synthesis services for this molecule, catering to the pharmaceutical industry's need for reliable sourcing.

Emerging research directions for 3-(4-Fluoro-3-methoxyphenyl)pyridine include its potential as a ligand in transition metal catalysis and its use in metal-organic frameworks (MOFs). The compound's ability to coordinate with various metal centers while maintaining structural rigidity makes it attractive for catalytic applications. Additionally, its fluorescence properties are being explored for sensor development, particularly in environmental monitoring applications.

Quality control protocols for CAS 103291-06-1 typically involve HPLC analysis with UV detection, ensuring purity levels exceed 98% for most research applications. Residual solvent analysis by GC-MS is also recommended, especially when the compound is intended for pharmaceutical use. These stringent quality measures address the growing industry emphasis on reproducibility and safety in chemical research.

In conclusion, 3-(4-Fluoro-3-methoxyphenyl)pyridine (CAS No. 103291-06-1) represents a versatile building block with significant potential across multiple scientific disciplines. Its unique combination of fluorine and methoxy substituents on an aromatic pyridine scaffold continues to inspire innovative applications in medicinal chemistry, materials science, and beyond. As research into fluorinated compounds expands, this molecule is poised to play an increasingly important role in the development of next-generation technologies and therapeutics.

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